![molecular formula C18H19NO3 B14155819 [2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate CAS No. 380169-70-0](/img/structure/B14155819.png)
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 2-(N-methylanilino)-2-oxoethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate typically involves the esterification of 3,4-dimethylbenzoic acid with 2-(N-methylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or anilino moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mécanisme D'action
The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in enzyme inhibition studies or drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(N-methylanilino)-2-oxoethyl] 2,4-dimethylbenzoate: Similar structure but with different substitution pattern on the benzoate ring.
[2-(N-methylanilino)-2-oxoethyl] 3,5-dimethylbenzoate: Another isomer with different methyl group positions on the benzoate ring.
Uniqueness
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
380169-70-0 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate |
InChI |
InChI=1S/C18H19NO3/c1-13-9-10-15(11-14(13)2)18(21)22-12-17(20)19(3)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 |
Clé InChI |
MEFOWXZPRKSQBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2)C |
Solubilité |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


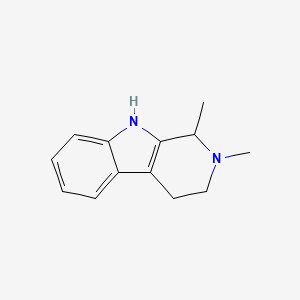
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)

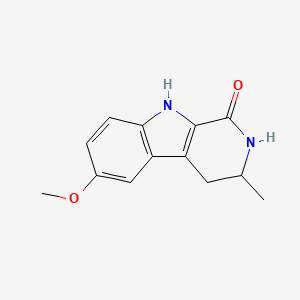
![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)
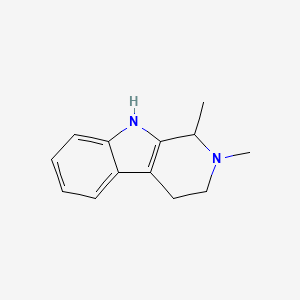

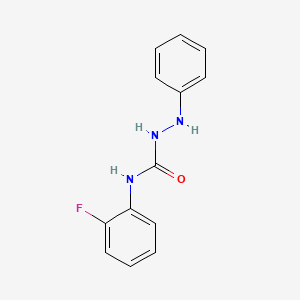

![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
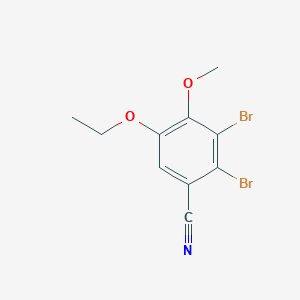
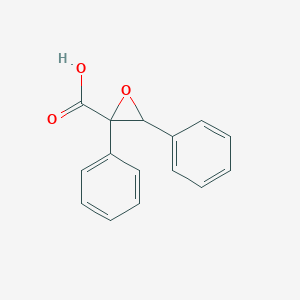
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)

